2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone 2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone
Brand Name: Vulcanchem
CAS No.: 361998-66-5
VCID: VC21401041
InChI: InChI=1S/C14H17N3O3/c18-10-13-15-11-3-1-2-4-12(11)17(13)9-14(19)16-5-7-20-8-6-16/h1-4,18H,5-10H2
SMILES: C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2CO
Molecular Formula: C14H17N3O3
Molecular Weight: 275.3g/mol

2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone

CAS No.: 361998-66-5

Cat. No.: VC21401041

Molecular Formula: C14H17N3O3

Molecular Weight: 275.3g/mol

* For research use only. Not for human or veterinary use.

2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone - 361998-66-5

Specification

CAS No. 361998-66-5
Molecular Formula C14H17N3O3
Molecular Weight 275.3g/mol
IUPAC Name 2-[2-(hydroxymethyl)benzimidazol-1-yl]-1-morpholin-4-ylethanone
Standard InChI InChI=1S/C14H17N3O3/c18-10-13-15-11-3-1-2-4-12(11)17(13)9-14(19)16-5-7-20-8-6-16/h1-4,18H,5-10H2
Standard InChI Key OAUYLPIXBHRBQN-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2CO
Canonical SMILES C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2CO

Introduction

Chemical Identity and Physical Properties

Chemical Identification

2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone is a well-defined chemical entity with several identifiers in chemical databases. The compound has been registered with specific identifiers that allow for its unambiguous identification in scientific research and chemical catalogs.

ParameterValue
CAS Number361998-66-5
Molecular FormulaC14H17N3O3
Molecular Weight275.3 g/mol
IUPAC Name2-[2-(hydroxymethyl)benzimidazol-1-yl]-1-morpholin-4-ylethanone
Standard InChIInChI=1S/C14H17N3O3/c18-10-13-15-11-3-1-2-4-12(11)17(13)9-14(19)16-5-7-20-8-6-16
Standard InChIKeyOAUYLPIXBHRBQN-UHFFFAOYSA-N
SMILESC1COCCN1C(=O)CN2C3=CC=CC=C3N=C2CO
PubChem Compound ID787385

These chemical identifiers provide standardized ways to reference and locate information about this compound across chemical databases and literature.

Physical Properties

While comprehensive experimental physical property data specific to 2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone is limited in the available search results, some properties can be inferred based on its structure and related compounds. Based on similar benzimidazole derivatives, the following physical properties are characteristic of this class of compounds:

The compound likely appears as a white to off-white solid at room temperature, which is characteristic of many benzimidazole derivatives. Due to the presence of both polar groups (hydroxyl, carbonyl, morpholine) and aromatic regions, the compound would exhibit moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol, with limited solubility in water.

Structural Characteristics

Molecular Structure

2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone contains several key structural components that define its chemical behavior and potential applications:

  • Benzimidazole Core: A bicyclic system comprising a benzene ring fused to an imidazole ring, which serves as the central scaffold of the molecule .

  • Hydroxymethyl Group: Attached to the 2-position of the benzimidazole, this functional group introduces hydrogen bonding capability and potential for further derivatization.

  • Morpholine Ring: A six-membered heterocycle containing both oxygen and nitrogen atoms, connected to the benzimidazole through an ethanone linker.

  • Ethanone Linker: The carbonyl-containing bridge that connects the morpholine ring to the benzimidazole nitrogen.

Structural Comparison with Related Compounds

The structural features of 2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone can be compared with related compounds to understand its potential chemical behavior:

Compared to simpler benzimidazole derivatives like 1-(1H-benzo[d]imidazol-2-yl)ethan-1-ol (C9H10N2O), the target compound is more complex with additional functional groups. The simpler compound lacks the morpholine moiety and contains an ethanol substituent directly attached to the 2-position of the benzimidazole, rather than a hydroxymethyl group .

The presence of both the hydroxymethyl group and the morpholine moiety distinguishes this compound from many other benzimidazole derivatives and likely influences its chemical reactivity and potential biological activities .

Synthesis Methods

Reaction Conditions for Similar Compounds

For related benzimidazole compounds, several reaction conditions have been reported:

  • Benzimidazole Formation: The synthesis of benzimidazole derivatives often employs condensation reactions between o-phenylenediamine and carboxylic acids or their derivatives, conducted in acidic conditions or using dehydrating agents .

  • C-N Bond Formation: For introducing substituents at the nitrogen positions of benzimidazole, alkylation reactions often require basic conditions and appropriate leaving groups .

  • Functional Group Modifications: The manipulation of functional groups, such as the conversion of carboxylic acids to amides (as would be required for the morpholine amide in the target compound), typically involves activation of the acid followed by nucleophilic attack by the amine .

A general synthetic route might involve the initial formation of the benzimidazole core with a protected hydroxymethyl group, followed by N-alkylation with a suitable linker, and finally coupling with morpholine to form the amide bond.

Spectroscopic Data and Analysis

Structure Elucidation

The structure of 2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone can be confirmed through various analytical techniques. While specific data for this compound is limited in the search results, structure elucidation would typically involve:

  • X-ray Crystallography: This technique could provide definitive confirmation of the three-dimensional structure, including bond lengths, angles, and the spatial arrangement of the benzimidazole, hydroxymethyl, and morpholine components.

  • 2D NMR Techniques: Techniques such as COSY, HMQC, and HMBC would be valuable for assigning signals and confirming the connectivity of atoms within the molecule .

  • High-Resolution Mass Spectrometry: This would confirm the exact molecular formula through precise mass measurements and isotope pattern analysis .

Structure-Activity Relationships

Role of Functional Groups

  • Benzimidazole Core: This heterocyclic system often serves as a bioisostere for purines and can interact with biological targets through hydrogen bonding, π-π stacking, and van der Waals interactions. The benzimidazole structure is known to contribute to a wide range of biological activities including antimicrobial, antiviral, and anticancer properties .

  • Hydroxymethyl Group: This functional group can serve as both a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets. It also provides a site for potential metabolism or further chemical modification .

  • Morpholine Ring: This moiety often contributes to improved pharmacokinetic properties in drug molecules, including enhanced solubility and bioavailability. It can also participate in specific interactions with biological targets.

  • Carbonyl Linker: The amide bond connecting the benzimidazole and morpholine portions could contribute to the compound's conformational preferences and participate in hydrogen bonding interactions with biological targets.

Comparative Analysis with Related Compounds

Comparing 2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone with structurally related compounds can provide insights into structure-activity relationships:

  • Benzimidazole Derivatives: Compared to simpler benzimidazoles, the addition of the hydroxymethyl group at the 2-position and the morpholinoethanone substituent at the 1-position would be expected to significantly alter the compound's physical properties, chemical reactivity, and biological activities .

  • Morpholine-Containing Compounds: The inclusion of the morpholine moiety distinguishes this compound from many other benzimidazole derivatives and might confer properties similar to other morpholine-containing drugs, which are often used as anxiolytics, antidepressants, and antipsychotics.

Research and Development Status

Current Research Trends

  • Synthesis Optimization: Development of more efficient and environmentally friendly methods for synthesizing benzimidazole derivatives, which could be applied to the target compound .

  • Structure-Activity Relationship Studies: Systematic modification of the benzimidazole scaffold and its substituents to understand how structural changes affect biological activities .

  • Application in Drug Discovery: Investigation of benzimidazole derivatives, including those with morpholine substituents, as potential drug candidates for various therapeutic areas .

Future Research Directions

Several promising research directions for 2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone and related compounds include:

  • Biological Evaluation: Comprehensive screening of the compound against various biological targets to identify potential therapeutic applications, particularly in areas where other benzimidazole derivatives have shown promise.

  • Derivative Development: Synthesis and evaluation of structural analogs with modifications to the hydroxymethyl group, the linking chain, or the morpholine ring to optimize biological activities and pharmacokinetic properties.

  • Mechanism Studies: Investigation of the molecular mechanisms underlying any observed biological activities, which could inform the rational design of improved derivatives .

  • Formulation Development: For any identified therapeutic applications, development of suitable formulations to optimize delivery and efficacy.

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